molecular formula C32H10F10 B12061753 6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene CAS No. 1382350-89-1

6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene

Cat. No.: B12061753
CAS No.: 1382350-89-1
M. Wt: 584.4 g/mol
InChI Key: OXAQTDQMTJVZOI-UHFFFAOYSA-N
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Description

6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene is a conjugated polycyclic hydrocarbon with an indeno[1,2-b]fluorene base structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene typically involves the reaction of indeno[1,2-b]fluorene with pentafluorophenyl reagents under specific conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene has several scientific research applications:

Mechanism of Action

The compound exerts its effects through its conjugated polycyclic structure, which allows for efficient charge transport. The molecular targets include the active sites in OFETs, where it facilitates the movement of charge carriers. The pathways involved are primarily related to the electronic interactions within the conjugated system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene is unique due to its combination of the indeno[1,2-b]fluorene core and pentafluorophenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for advanced applications in organic electronics .

Properties

CAS No.

1382350-89-1

Molecular Formula

C32H10F10

Molecular Weight

584.4 g/mol

IUPAC Name

6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene

InChI

InChI=1S/C32H10F10/c33-23-21(24(34)28(38)31(41)27(23)37)19-13-7-3-1-5-11(13)15-9-18-16(10-17(15)19)12-6-2-4-8-14(12)20(18)22-25(35)29(39)32(42)30(40)26(22)36/h1-10H

InChI Key

OXAQTDQMTJVZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5C4=CC3=C2C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F

Origin of Product

United States

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